6-Methyl-1H-indazol-4-ol Exhibits Distinct Physicochemical Properties Compared to 1H-Indazol-4-ol
6-Methyl-1H-indazol-4-ol possesses a higher calculated lipophilicity (XLogP3-AA = 1.6) compared to the unsubstituted analog 1H-indazol-4-ol (XLogP3-AA = 1.0), a difference of 0.6 log units [1][2]. This increase in lipophilicity is a critical parameter for membrane permeability and oral bioavailability in drug development [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 1H-indazol-4-ol (CAS 81382-45-8): 1.0 |
| Quantified Difference | +0.6 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity (XLogP3-AA = 1.6 vs. 1.0) suggests improved membrane permeability, which is a key criterion for selecting a lead compound or chemical probe.
- [1] PubChem. 6-Methyl-1H-indazol-4-ol. PubChem CID 135574068. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/135574068 (accessed 2026-04-20). View Source
- [2] PubChem. 1H-indazol-4-ol. PubChem CID 4386082. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4386082 (accessed 2026-04-20). View Source
- [3] German Chemenu. Indazole is a good bioisoster of phenol: lipophilicity and metabolism. Technical Note. Available at: https://german.chemenu.com (accessed 2026-04-20). View Source
